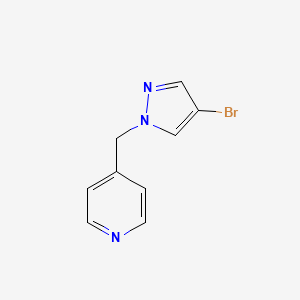

4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine

説明

4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their broad range of biological activities .

Mode of Action

It is suggested that the strong hydrogen bonding interactions between the nh moiety of the pyrazole ring and the residual amino acids in the active site of the enzyme could play a role .

Biochemical Pathways

Pyrazole derivatives are known to influence a variety of biochemical pathways due to their diverse pharmacological effects .

Result of Action

It is known that pyrazole derivatives can have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

生物活性

4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activities, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₉H₈BrN₃ and a molecular weight of 238.08 g/mol. It features a pyridine ring substituted with a 4-bromo-1H-pyrazol-1-ylmethyl group. The presence of both bromine and nitrogen atoms in its structure enhances its potential for diverse chemical interactions, making it a candidate for therapeutic applications.

Anticancer Activity

Research indicates that compounds containing pyrazole moieties, including this compound, exhibit notable anticancer properties. Studies have shown that similar pyrazole derivatives can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers . Specifically, derivatives with bromine substituents have demonstrated enhanced cytotoxicity against breast cancer cells (e.g., MDA-MB-231) compared to other halogens .

Table 1: Anticancer Activity of Related Pyrazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Bromo-Pyrazole Derivative | Breast Cancer | 5.2 | Induces apoptosis |

| 4-Chloro-Pyrazole Derivative | Lung Cancer | 7.8 | Inhibits cell proliferation |

| 4-Methyl-Pyrazole Derivative | Colorectal Cancer | 10.5 | Disrupts cell cycle |

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in the pathogenesis of various inflammatory diseases . The bromine atom may enhance the compound's binding affinity to specific receptors involved in inflammatory pathways.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The interaction of pyrazole derivatives with neurotransmitter systems has been documented, indicating their role as monoamine oxidase inhibitors, which can elevate levels of neurotransmitters such as serotonin and dopamine .

Structure-Activity Relationship (SAR)

The unique structural features of this compound allow for extensive SAR studies. Modifications to the bromine substituent or the pyrazole ring can significantly influence biological activity. For instance:

Table 2: Comparison of Structural Variations

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 2-(Chloro-Pyrazol) | Chlorine instead of Bromine | Reduced anticancer activity |

| 2-(Methyl-Pyrazol) | Methyl group instead of Bromine | Lacks halogen bonding capabilities |

| 2-(Fluoro-Pyrazol) | Fluorine instead of Bromine | Altered electronic properties |

These variations highlight the importance of halogen type in modulating biological activity, particularly in terms of binding affinities and therapeutic potential.

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

- Breast Cancer Treatment : A study evaluated the combination therapy of brominated pyrazoles with doxorubicin in MDA-MB-231 cells. Results indicated a significant synergistic effect, enhancing apoptosis rates compared to doxorubicin alone .

- Inflammatory Models : In vivo experiments demonstrated that pyrazole derivatives reduced inflammation markers in animal models of arthritis, suggesting potential therapeutic applications for chronic inflammatory conditions .

- Neuroprotection : Animal studies showed that specific pyrazole derivatives improved cognitive function in models of Alzheimer’s disease by reducing amyloid-beta accumulation .

科学的研究の応用

4-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is a chemical compound with the molecular formula C9H8BrN3 . It features a pyridine ring and a pyrazole ring, both structures known for their biological activity.

Structure and Properties

this compound has a molecular weight of 238.08 g/mol . The presence of the bromine atom allows it to form halogen bonds, which can increase its binding affinity to biological targets.

Synonyms

The compound is also known by several synonyms, including:

- 4-BROMO-1-(PYRIDIN-4-YLMETHYL)PYRAZOLE

- 4-[(4-bromopyrazol-1-yl)methyl]pyridine

- 4-BROMO-1-(PYRIDIN-4-YLMETHYL)-1H-PYRAZOLE

While information on the specific applications of this compound is limited, its structural components and related compounds offer insights into potential uses.

Chemical Synthesis

This compound can be used as an intermediate in synthesizing more complex organic molecules.

Medicinal Chemistry

Pyrazole derivatives have demonstrated a range of biological activities, making them valuable in medicinal chemistry .

- Neurological and Inflammatory Diseases: this compound may be useful in treating neurological and inflammatory diseases due to its ability to interact with biological targets.

- Antimicrobial Effects: Pyrazole derivatives exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria.

- Anticancer Activity: Compounds containing a pyrazole moiety have shown anticancer properties in various cell lines, including breast and liver cancer cells. Novel pyridine derivatives have demonstrated cytotoxic activities against Hep G2 (hepatocellular carcinoma) and MCF7 (breast adenocarcinoma) cells .

- Anti-inflammatory Properties: Certain pyrazole derivatives have reduced inflammation in animal models, comparable to anti-inflammatory drugs like indomethacin. Several synthesized pyrazole derivatives have exhibited anti-inflammatory activities, with some showing maximum activity compared to diclofenac sodium .

- Anticonvulsant and Antidepressant Activity: Some pyrazole derivatives have shown neuroprotection activity and antidepressant activity in mice .

Materials Science

The compound might be useful in developing organic electronic materials like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Studies

It can be used as a probe in biological studies to investigate the function of specific enzymes and receptors.

特性

IUPAC Name |

4-[(4-bromopyrazol-1-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-9-5-12-13(7-9)6-8-1-3-11-4-2-8/h1-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDBLWTXWXBNOCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1CN2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675299 | |

| Record name | 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179798-11-8 | |

| Record name | 4-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。